8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
CAS No.: 851941-28-1
Cat. No.: VC4331546
Molecular Formula: C19H31N5O3
Molecular Weight: 377.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851941-28-1 |
|---|---|
| Molecular Formula | C19H31N5O3 |
| Molecular Weight | 377.489 |
| IUPAC Name | 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H31N5O3/c1-6-27-8-7-24-15(12-23-10-13(2)9-14(3)11-23)20-17-16(24)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3 |
| Standard InChI Key | SXGZBAIJCVXMAA-UHFFFAOYSA-N |
| SMILES | CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Introduction
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in pharmacology. The compound's structure includes a dimethyl group and a piperidine moiety, suggesting possible interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. Common methodologies include various chemical transformations that require precise conditions to achieve the desired yield and purity of the final product.
Biological Activity and Potential Applications
This compound has been explored for its biological activity and potential uses in treating various conditions. Its mechanism of action is hypothesized to involve interactions with specific biological targets, although detailed pharmacological studies are needed to confirm these hypotheses.
Potential Therapeutic Applications
-
Pharmacological Studies: Data from such studies would provide insights into the compound's mechanisms of action and potential therapeutic applications.
-
Biological Targets: The compound's structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Table: General Information on Purine Derivatives
| Property | Description |
|---|---|
| Chemical Class | Purine derivatives |
| Biological Activity | Potential interactions with biological targets |
| Synthesis | Multi-step organic reactions |
| Potential Applications | Various therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume